N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Src kinase inhibition c-Src GI50 thiazolyl acetamide SAR

Procure CAS 897614-08-3 as a structurally differentiated 2-ureidothiazole kinase probe. The 3-methoxybenzyl acetamide and 2-methoxyphenyl ureido substitution pattern occupies an underexplored SAR region distinct from unsubstituted N-benzyl (c-Src GI50 1.34–2.30 μM) and 4-fluorobenzyl analogs. Deploy in kinome selectivity panels (Src, Abl, VEGFR-2, PI3K), antiproliferative assays (HT-29, BT-20, CCRF-CEM, HepG2, MDA-MB-231), and molecular docking against Src/VEGFR-2 ATP-binding sites. Well-defined identity (InChIKey JOKSGVHCUOIMIT-UHFFFAOYSA-N, MW 426.5) supports use as an HPLC-UV/MS reference standard.

Molecular Formula C21H22N4O4S
Molecular Weight 426.49
CAS No. 897614-08-3
Cat. No. B2502206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
CAS897614-08-3
Molecular FormulaC21H22N4O4S
Molecular Weight426.49
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C21H22N4O4S/c1-28-16-7-5-6-14(10-16)12-22-19(26)11-15-13-30-21(23-15)25-20(27)24-17-8-3-4-9-18(17)29-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
InChIKeyJOKSGVHCUOIMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-Methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897614-08-3): A Chemically Defined 2-Ureidothiazole Scaffold for Src Kinase-Focused Drug Discovery


N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897614-08-3, molecular weight 426.5 g/mol) is a fully synthetic small molecule belonging to the 2-ureido-thiazole acetamide class [1]. This compound integrates a 1,3-thiazole core, a 2-methoxyphenyl urea moiety, and a 3-methoxybenzyl acetamide side chain—a substitution pattern distinct from the 2-(morpholinoethoxyphenyl)thiazole analogs, such as KX2-391, that have been more extensively characterized [2]. The 2-ureidothiazole pharmacophore is recognized across multiple patent families and primary literature as a privileged scaffold for inhibiting protein kinases, including Src, VEGFR-2, and PI3K, making the compound relevant for anticancer and kinase-targeted procurement workflows [3].

Why N-(3-Methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide Cannot Be Interchanged with Generic Thiazole Analogs


Substitution at the N-benzyl and ureido positions on the 2-ureidothiazole scaffold exerts profound, non-linear effects on kinase inhibition potency and antiproliferative selectivity. In the closely related thiazolyl N-benzyl acetamide series evaluated by Fallah-Tafti et al. (2011), the unsubstituted N-benzyl derivative (8a) inhibited c-Src kinase with GI50 values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively, while the 4-fluorobenzyl analog (8b) shifted activity toward breast carcinoma (BT-20) and leukemia (CCRF-CEM) cell proliferation, achieving 64–71% inhibition at 50 μM [1]. Introducing a 3-methoxy substituent on the benzyl ring and a 2-methoxyphenyl ureido group alters hydrogen-bonding capacity, lipophilicity (XLogP3 ≈ 2.5), and steric profile—parameters known to modulate target engagement, selectivity, and off-target liability in this chemotype [2]. Consequently, generic substitution with an unsubstituted N-benzyl, 4-fluorobenzyl, or N-butyl analog risks unpredictable loss of potency and target selectivity.

Quantitative Differentiation Evidence for N-(3-Methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide vs. Closest Analogs


Src Kinase Inhibitory Potential: Class-Level Evidence from Thiazolyl N-Benzyl Acetamide Congeners

Direct quantitative Src kinase inhibition data for CAS 897614-08-3 itself is not publicly available as of the knowledge cutoff. However, the closest structurally characterized congener—the unsubstituted N-benzyl-2-(((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8a)—demonstrated inhibition of c-Src kinase with GI50 values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells [1]. The target compound differs by replacement of the morpholinoethoxyphenyl group with a 2-methoxyphenyl ureido moiety and introduction of a 3-methoxy substituent on the benzyl ring. In the 2-ureidothiazole patent family (WO2000026203A1), structurally analogous 2-ureido-thiazoles are claimed to inhibit Src and other kinases, providing a second line of class-level evidence for Src engagement [2]. Direct head-to-head comparison data are needed to quantify the precise potency of CAS 897614-08-3 relative to 8a.

Src kinase inhibition c-Src GI50 thiazolyl acetamide SAR

Antiproliferative Activity Potential Against Human Cancer Cell Lines

Direct antiproliferative data for CAS 897614-08-3 has not been disclosed in the indexed literature. In the Fallah-Tafti et al. series, the 4-fluorobenzyl-thiazolyl analog 8b exhibited 64–71% inhibition of BT-20 (breast carcinoma) and CCRF-CEM (leukemia) cell proliferation at a single concentration of 50 μM, whereas the unsubstituted N-benzyl analog 8a was less potent in these cell lines [1]. Separately, 2-(3-phenyl)ureidothiazol-4-formamide derivatives—sharing the 2-ureidothiazole core with the target compound—have demonstrated IC50 values in the 2–10 μM range across five cancer cell lines, with some derivatives exceeding the potency of the standard-of-care comparator sorafenib (IC50 5.2 μM) [2]. These findings support the antiproliferative potential of the 2-ureidothiazole class and suggest that the 3-methoxybenzyl acetamide substitution in CAS 897614-08-3 warrants empirical profiling.

anticancer antiproliferative HT-29 BT-20 CCRF-CEM

Structural Differentiation: 3-Methoxybenzyl vs. Unsubstituted and 4-Fluorobenzyl Analogs of KX2-391

CAS 897614-08-3 differs from the published thiazolyl N-benzyl acetamide analogs (8a, 8b) in two critical structural features: (i) the N-benzyl substituent carries a 3-methoxy group (meta position), whereas 8a is unsubstituted and 8b bears a 4-fluoro (para) substituent; (ii) the thiazole 2-position contains a 2-methoxyphenyl ureido group instead of the 2-(morpholinoethoxy)phenyl group present in the KX2-391-derived series [1]. The 3-methoxy substitution increases the hydrogen-bond acceptor count (from 5 to 6) and alters the electron density of the benzyl ring, which can modulate π-stacking interactions with kinase binding pockets. The 2-methoxyphenyl ureido group introduces an additional hydrogen-bond donor (total HBD count: 3) relative to the morpholinoethoxy series, potentially enabling distinct kinase hinge-region interactions [2]. Computed physicochemical properties (XLogP3 = 2.5, molecular weight 426.5 g/mol) place the compound within favorable drug-like chemical space (Lipinski Rule of Five compliant) [2].

3-methoxybenzyl structure-activity relationship substituent effects hydrogen bonding

Pre-Formulation and Procurement-Relevant Physicochemical Profile vs. Class Comparators

The compound's computed physicochemical profile supports its tractability for in vitro screening and medicinal chemistry workflows. Key parameters from authoritative database entries include: molecular weight 426.5 g/mol, XLogP3 2.5, hydrogen bond donor count 3, hydrogen bond acceptor count 6, and rotatable bond count 8 [1]. The molecular formula is confirmed as C21H22N4O4S, with the InChIKey JOKSGVHCUOIMIT-UHFFFAOYSA-N providing a unique digital identifier for compound authentication [1]. Commercial availability with typical purity of 95% (as listed by multiple vendors) supports immediate procurement for research use . Compared to the unsubstituted N-benzyl analog 8a (which contains a morpholinoethoxy substituent), CAS 897614-08-3 exhibits moderately higher lipophilicity and a distinct hydrogen-bonding profile, factors that influence solubility, permeability, and protein binding in assay settings.

physicochemical properties drug-likeness procurement specification quality control

Scaffold Divergence from the KX2-391 Clinical Series: Implications for Kinase Selectivity

KX2-391 (tirbanibulin) is a clinical-stage, non-ATP-competitive Src kinase inhibitor that binds the substrate binding site and possesses a secondary mechanism of tubulin polymerization inhibition [1]. The compound series described by Fallah-Tafti et al. replaced KX2-391's pyridine ring with a thiazole, demonstrating that scaffold hopping from pyridine to thiazole retains Src kinase inhibitory activity [1]. CAS 897614-08-3 represents a further scaffold diversification: the 2-position substituent is a 2-methoxyphenyl ureido group rather than the morpholinoethoxyphenyl group used in both KX2-391 and the Fallah-Tafti thiazole series. This substitution pattern is more closely aligned with the 2-ureido-thiazole chemotype described in patent WO2000026203A1, which claims broad kinase inhibitory activity including Src, Abl, and VEGFR [2]. The structural divergence suggests that CAS 897614-08-3 may exhibit a kinase selectivity profile distinct from both the KX2-391 series and the morpholinoethoxy thiazole series, making it valuable for kinome-wide selectivity profiling.

KX2-391 non-ATP competitive Src substrate binding site scaffold hopping

Recommended Application Scenarios for N-(3-Methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide Based on Current Evidence


Kinase Selectivity Profiling and SAR Expansion of the 2-Ureidothiazole Scaffold

Procure CAS 897614-08-3 as a structurally differentiated probe for kinome-wide selectivity profiling against a panel of recombinant kinases (e.g., Src family, Abl, VEGFR-2, PI3K). The compound's 2-methoxyphenyl ureido and 3-methoxybenzyl substitution pattern represents an underexplored region of the 2-ureidothiazole SAR landscape, as established by the class-level kinase inhibition evidence [1]. Comparative profiling against the unsubstituted N-benzyl analog 8a (GI50 1.34–2.30 μM for c-Src) would directly quantify the impact of the 3-methoxy and 2-methoxyphenyl ureido modifications on potency and selectivity [1].

Antiproliferative Screening in Src-Driven and VEGFR-Expressing Cancer Models

Deploy CAS 897614-08-3 in cell viability assays using HT-29 (colon carcinoma), BT-20 (breast carcinoma), and CCRF-CEM (leukemia) cell lines—the same panel used to characterize the 4-fluorobenzyl analog 8b (64–71% inhibition at 50 μM) [2]. Additionally, include HepG2 and MDA-MB-231 cell lines based on the antiproliferative activity observed for structurally related 2-(3-phenyl)ureidothiazol-4-formamide derivatives (IC50 2–10 μM), with sorafenib (IC50 5.2 μM) as a positive control [3]. This approach enables cross-study comparable assessment of the compound's antiproliferative potency.

Computational Docking and Pharmacophore Modeling for Kinase Drug Design

Use the confirmed 3D structure of CAS 897614-08-3 (PubChem CID 18567674) for molecular docking studies against Src kinase (both ATP-binding and substrate-binding sites) and VEGFR-2 [4]. The distinct hydrogen-bond donor/acceptor profile (HBD 3, HBA 6) and XLogP3 of 2.5 provide a differentiated pharmacophore hypothesis compared to the morpholinoethoxy thiazole series, supporting virtual screening campaigns for novel kinase inhibitor scaffolds.

Reference Standard for Analytical Method Development and Quality Control

Leverage the compound's well-defined identity (InChIKey JOKSGVHCUOIMIT-UHFFFAOYSA-N, molecular formula C21H22N4O4S, MW 426.5 g/mol) as a reference standard for HPLC-UV/MS method development and purity verification in thiazole acetamide synthesis workflows [4]. The commercial availability at ≥95% purity supports its use as a calibration standard for quantifying related substances in lead optimization batches.

Quote Request

Request a Quote for N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.